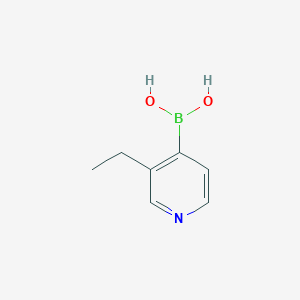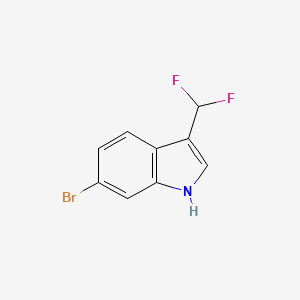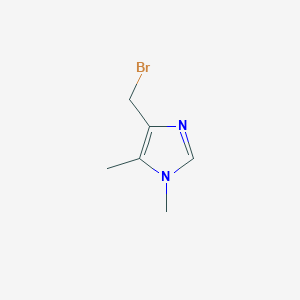
4-(Bromomethyl)-1,5-dimethyl-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bromomethyl)-1,5-dimethyl-1H-imidazole is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in the ring structure. This specific compound features a bromomethyl group attached to the fourth position of the imidazole ring, with two methyl groups at the first and fifth positions. The presence of the bromomethyl group makes it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1,5-dimethyl-1H-imidazole typically involves the bromination of 1,5-dimethylimidazole. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems helps in maintaining consistent reaction conditions and high yields .
化学反応の分析
Types of Reactions
4-(Bromomethyl)-1,5-dimethyl-1H-imidazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives of 1,5-dimethylimidazole.
Oxidation: Oxidized imidazole derivatives.
Reduction: 1,5-dimethylimidazole.
科学的研究の応用
4-(Bromomethyl)-1,5-dimethyl-1H-imidazole has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is explored for its potential use in developing antimicrobial and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Bromomethyl)-1,5-dimethyl-1H-imidazole involves its interaction with nucleophiles due to the electrophilic nature of the bromomethyl group. This interaction leads to the formation of covalent bonds with various biological targets, including enzymes and receptors. The compound’s ability to undergo nucleophilic substitution makes it a valuable tool in modifying biological molecules and studying their functions .
類似化合物との比較
Similar Compounds
- 4-(Chloromethyl)-1,5-dimethyl-1H-imidazole
- 4-(Iodomethyl)-1,5-dimethyl-1H-imidazole
- 4-(Hydroxymethyl)-1,5-dimethyl-1H-imidazole
Uniqueness
4-(Bromomethyl)-1,5-dimethyl-1H-imidazole is unique due to the bromine atom’s reactivity, which allows for a wide range of chemical transformations. Compared to its chloro and iodo analogs, the bromomethyl group offers a balance between reactivity and stability, making it a preferred choice in many synthetic applications .
特性
分子式 |
C6H9BrN2 |
|---|---|
分子量 |
189.05 g/mol |
IUPAC名 |
4-(bromomethyl)-1,5-dimethylimidazole |
InChI |
InChI=1S/C6H9BrN2/c1-5-6(3-7)8-4-9(5)2/h4H,3H2,1-2H3 |
InChIキー |
CTFZJRJDYDMGBU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CN1C)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


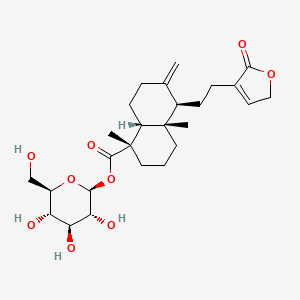
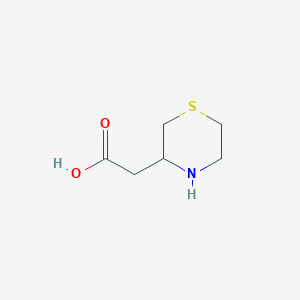
![3-Methoxy-4,5,6,7-tetrahydrobenzo[d]isoxazole](/img/structure/B12868384.png)
![8-Bromo-2,2,4-trimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12868385.png)
![(S)-2-(4'-Methoxy-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid](/img/structure/B12868394.png)
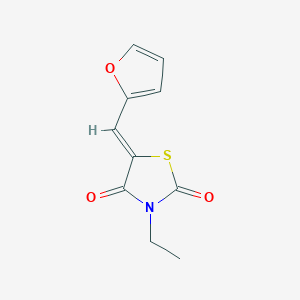
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]styrene](/img/structure/B12868399.png)
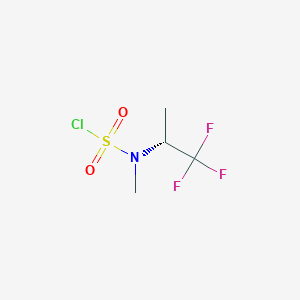
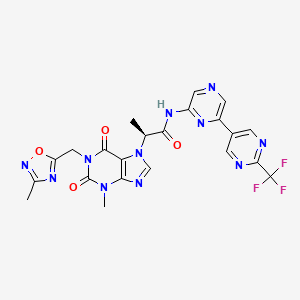
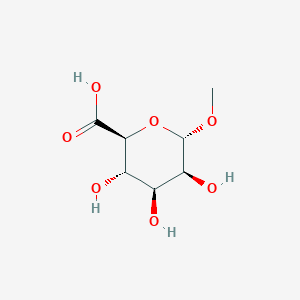
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetonitrile](/img/structure/B12868414.png)
